molecular formula C8H8BrNO B8751518 N-[1-(2-bromophenyl)ethylidene]hydroxylamine CAS No. 27760-49-2

N-[1-(2-bromophenyl)ethylidene]hydroxylamine

Cat. No.: B8751518
CAS No.: 27760-49-2
M. Wt: 214.06 g/mol
InChI Key: DPLPRQURUMMJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N-[1-(2-bromophenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Synthetic Route:

  • Dissolve 1-(2-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
  • Add pyridine to the mixture and heat under reflux for 4 hours.
  • Cool the reaction mixture and filter the solid product.
  • Purify the product by recrystallization from ethanol.

Chemical Reactions Analysis

N-[1-(2-bromophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Use of nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

  • Oxidation: Formation of 2-bromobenzonitrile.
  • Reduction: Formation of 2-bromoaniline.
  • Substitution: Formation of various substituted phenyl ethanone oximes.

Scientific Research Applications

N-[1-(2-bromophenyl)ethylidene]hydroxylamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of fine chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-bromophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Molecular Targets and Pathways:

  • Interaction with enzymes and proteins through hydrogen bonding and halogen bonding.
  • Modulation of biochemical pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

N-[1-(2-bromophenyl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:

    Acetophenone oxime: Lacks the bromine atom, resulting in different reactivity and properties.

    2’-Bromoacetophenone: Lacks the oxime group, affecting its chemical behavior and applications.

    2-Bromoaniline: Contains an amino group instead of an oxime group, leading to different biological activities.

Uniqueness:

  • The presence of both the bromine atom and the oxime group in this compound makes it unique in terms of its reactivity and potential applications in various fields.

Properties

CAS No.

27760-49-2

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-[1-(2-bromophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H8BrNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3

InChI Key

DPLPRQURUMMJQY-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 1-(2-bromo-phenyl)-ethanone (4.5 g, 22.6 mmol), 50% hydroxylamine in water (2.3 g, 69.6 mmol) and 1 mL of acetic acid in 15 mL of dioxane in a pressure vessel. Seal the vessel and heat the mixture in an oil bath for 3 h at 150° C. Cool the mixture to room temperature (RT). Dilute with chloroform/IPA (3/1), wash with water and aqueous saturated sodium chloride. Separate the layers and dry the organic layer over sodium sulfate. Concentrate in vacuo to give the crude product. Purify by column chromatography (20% THF in dichloromethane (DCM) to give the title compound (4.0 g, 83%). MS (ES) m/z 214/216 [M+1]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
83%

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